molecular formula C21H20N2O2S B11447383 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B11447383
M. Wt: 364.5 g/mol
InChI Key: JCHBMDSFBGFRQY-UHFFFAOYSA-N
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Description

N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a benzopyran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves multi-step reactions. One common method involves the initial formation of the thiazole ring through the reaction of a substituted aniline with a thioamide under acidic conditions. This is followed by the cyclization of the intermediate product with a benzopyran derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is unique due to its combination of a thiazole ring, a benzopyran ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

InChI

InChI=1S/C21H20N2O2S/c1-14-5-4-6-15(9-14)10-18-12-22-21(26-18)23-20(24)17-11-16-7-2-3-8-19(16)25-13-17/h2-9,12,17H,10-11,13H2,1H3,(H,22,23,24)

InChI Key

JCHBMDSFBGFRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3

Origin of Product

United States

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